

stereoselective synthesis of Z-chalcone

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Compound Focus: cis-Chalcone

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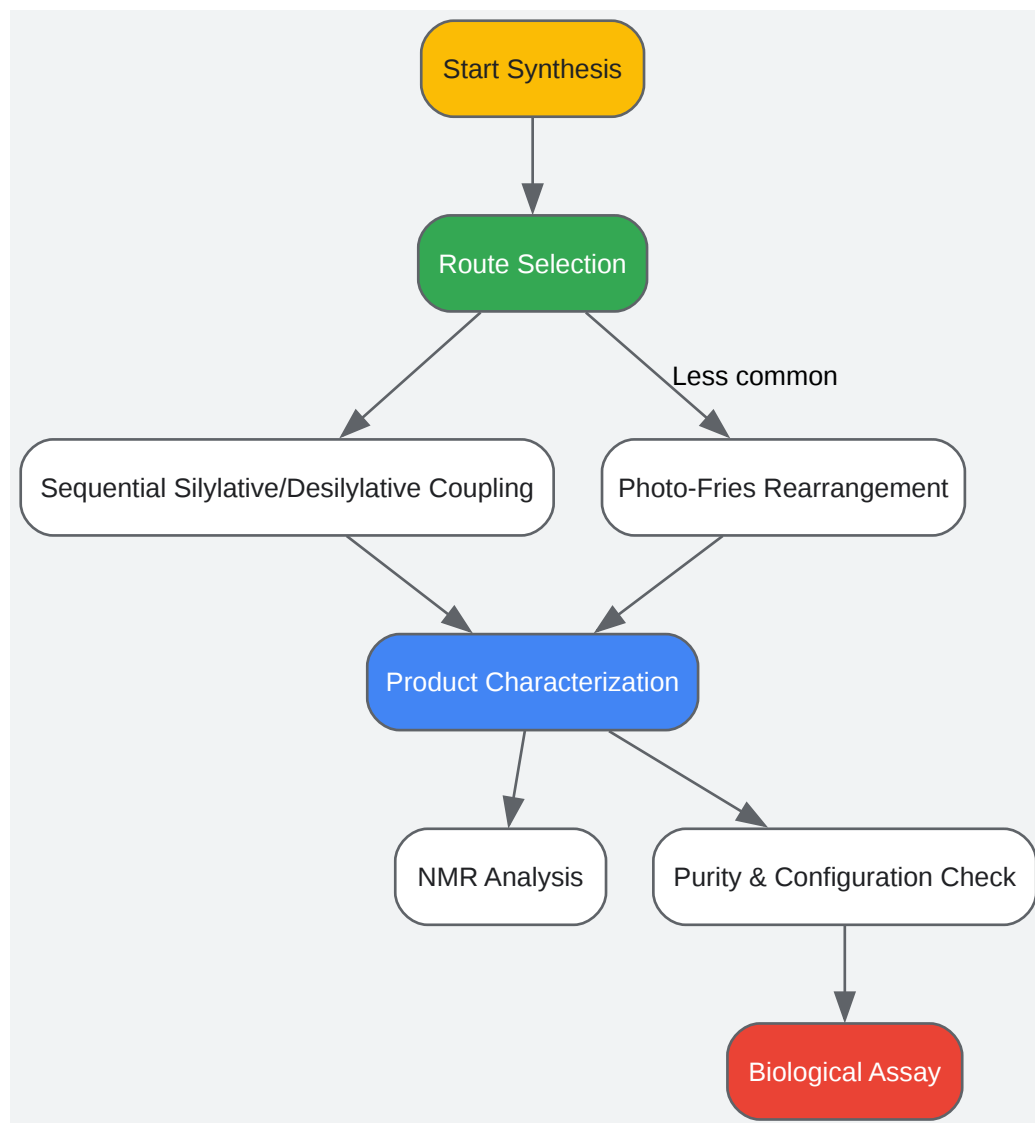
Introduction to Z-Chalcones

Chalcones, or (E)-1,3-diphenyl-2-propene-1-ones, are flavonoid precursors with a central α,β -unsaturated carbonyl system.

- **Structural Isomerism:** Most common chalcones are the more stable **E-isomers**. The **Z-isomers** are less common and less stable due to unfavorable steric interactions between the carbonyl group and the B aromatic ring [1].
- **Synthetic Interest:** Developing methods for the **stereoselective synthesis of Z-chalcones** allows for detailed study of how geometry influences biological activity, which is valuable in medicinal chemistry.

Stereoselective Synthesis of Z-Chalcones

The following workflow outlines the key stages in the stereoselective synthesis and analysis of Z-chalcones:



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Protocol 1: Sequential Silylative/Desilylative Coupling [1]

This one-pot method provides excellent stereoselectivity for (E)- α,β -unsaturated ketones, and the principle can be adapted for Z-isomer synthesis by controlling reaction parameters.

- **Reaction Setup:**

- **Catalyst System:** Sequential use of **Ru-catalyzed silylative coupling** followed by **Rh-catalyzed desilylative acylation**.
- **Starting Material:** Substituted styrene derivatives (**1**).
- **Reagents:** Vinylsilane, acyl chloride.

- **Conditions:** Solvent and temperature are optimized for each specific substrate.

- **Procedure:**

- Charge reaction vessel with styrene derivative (**1**), vinylsilane, and Ru catalyst under inert atmosphere.
- Stir for specified time (typically hours) to complete silylative coupling, forming intermediate silyl compound (**2**).
- Add Rh catalyst and acyl chloride to reaction mixture without workup.
- Heat as required for desilylative acylation to proceed.
- Monitor reaction by TLC until completion.
- Cool, concentrate, and purify crude product by flash chromatography.

- **Purification & Isolation:**

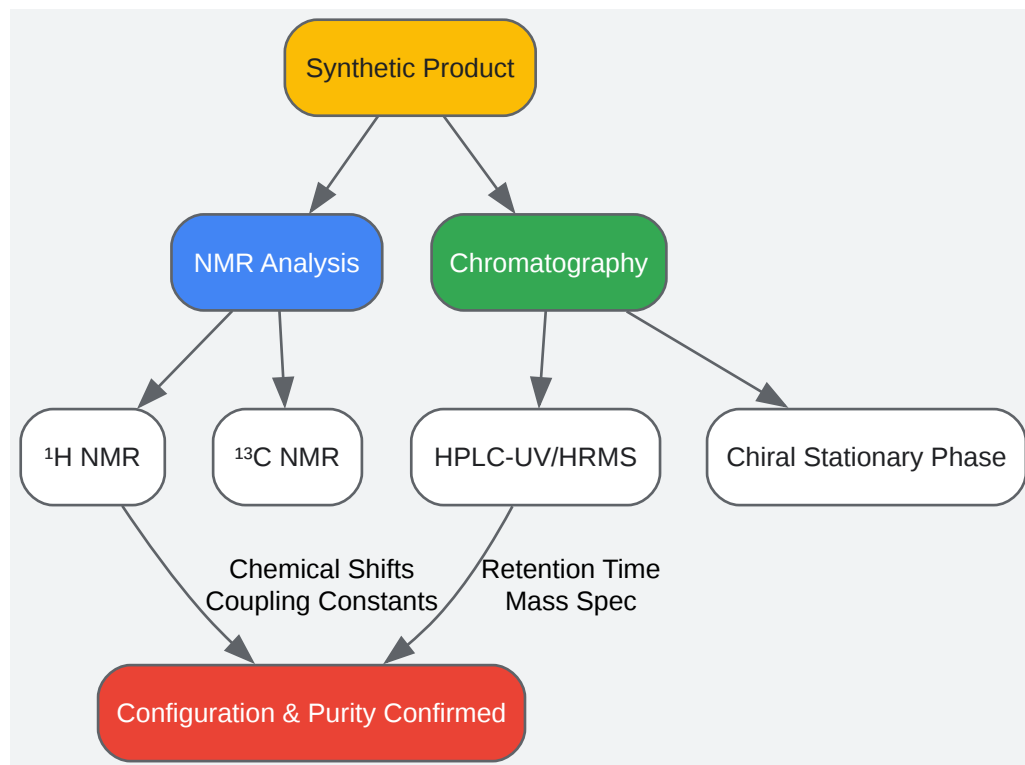
- Purify using **flash column chromatography** (silica gel, hexane/ethyl acetate gradient).
- Analyze fractions by TLC; combine pure fractions and concentrate.
- Isolate product (**3**) as a solid or oil.

Table 1: Reagents and Catalysts for Stereoselective Synthesis

Reagent/Catalyst	Role	Example/Comments	Molar Equiv.
Substituted Styrene	Starting Material	Electron-donating/withdrawing groups tolerated [1]	1.0
Ru Catalyst	Silylative Coupling Catalyst	Forms C-Si bond [1]	0.01 - 0.05
Rh Catalyst	Desilylative Acylation Catalyst	Forms final C-C bond [1]	0.01 - 0.05
Acyl Chloride	Acylating Agent	Determines Ring A structure [1]	1.2 - 1.5

Analytical Verification and Characterization

Confirming the Z-configuration and purity of the synthesized chalcone is crucial. The following diagram illustrates the multi-technique verification workflow:



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Protocol 2: Structural Confirmation by NMR Spectroscopy [1]

- **Sample Preparation:** Dissolve 5-10 mg of purified chalcone in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Transfer to a clean, dry NMR tube.
- **^1H NMR Acquisition and Analysis:**
 - Acquire spectrum at 400 MHz or higher.
 - Key protons to identify:
 - **Olefinic Protons:** The vinyl protons (H_α and H_β) are most diagnostic for configuration.
 - Compare chemical shifts and coupling constants (J) of olefinic protons (see Table 2).
 - **Z-Isomer Diagnostic:** Typically shows a larger coupling constant (J) for olefinic protons compared to E-isomer.

Table 2: Key NMR Parameters for Z vs. E Chalcone Configuration [1]

Parameter	Z-Chalcone	E-Chalcone
Chemical Shift (H α)	~ 5.9 ppm	~ 6.8 ppm
Chemical Shift (H β)	~ 6.9 ppm	~ 7.7 ppm
Vicinal Coupling Constant (J α,β)	~ 12 Hz	~ 16 Hz
Steric Deshielding	H β is deshielded due to proximity to carbonyl	H α is deshielded due to proximity to B ring

Protocol 3: Purity and Enantiopurity Assessment by Chiral HPLC [2] [3]

- **HPLC-UV-HRMS Conditions for Phytocannabinoid Analogs** (Adaptable for Chalcones) [3]:
 - **Column:** Poroshell 120 EC-C18 (100 × 3.0 mm, 2.7 μ m) or equivalent C18 column.
 - **Mobile Phase:** Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
 - **Gradient:** 60% B to 95% B over 15 min, hold 3 min.
 - **Flow Rate:** 0.5 mL/min.
 - **Detection:** UV-Vis (e.g., 254 nm) and High-Resolution Mass Spectrometry (HRMS).
 - **MS Settings:** Heated Electrospray Ionization (HESI); positive/negative mode switching.
- **For Chiral Separation:**
 - Use a chiral stationary phase, such as **polysaccharide-derivative columns** (e.g., cellulose or amylose) [2].
 - Operate in normal phase, polar organic phase, or reversed-phase mode.
 - Identify Z-chalcone peak by retention time and HRMS data.
 - Determine chemical and isomeric purity by relative peak area in the chromatogram.

Application in Drug Development

Chalcones demonstrate diverse biological activities driven by their α,β -unsaturated ketone system, which acts as a Michael acceptor.

Table 3: Reported Biological Activities of Chalcones (Primarily E-Isomers) [4] [1]

Biological Activity	Proposed Mechanism of Action	Structural Features for Activity
Anti-cancer	Modulation of STAT3 and NF- κ B signaling pathways; induction of apoptosis [4].	Hydroxyl, methoxy groups; extended conjugation [4].
Anti-inflammatory	Inhibition of inflammatory mediators; antioxidant effects [1].	2'-hydroxylation is a key feature [1].
Antimicrobial	Disruption of microbial membrane/fumarate reductase inhibition [1].	Halogenation; lipophilic groups [1].

Critical Experimental Considerations

- **Isomer Stability:** Z-chalcones are thermodynamically less stable. Monitor for isomerization to the E-form under prolonged light, heat, or acidic/basic conditions during synthesis and purification [1].
- **Analytical Specificity:** Standard NMR and LC-MS can distinguish Z from E isomers but cannot determine enantiomeric excess (e.e.) for a chiral Z-chalcone. Use **chiral chromatography or chiral solvating agents in NMR** for e.e. determination [2] [5].
- **Structure-Activity Relationship (SAR):** The Z-configuration can significantly alter a chalcone's biological profile compared to its E-analog. Always include both isomers in bioactivity studies for meaningful SAR conclusions.

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